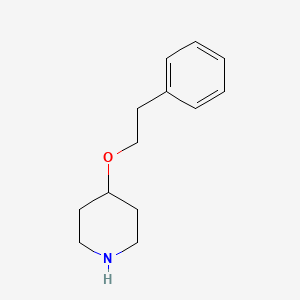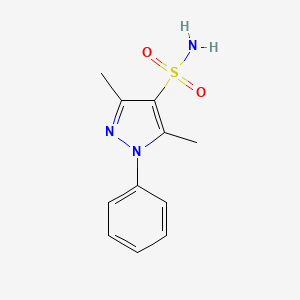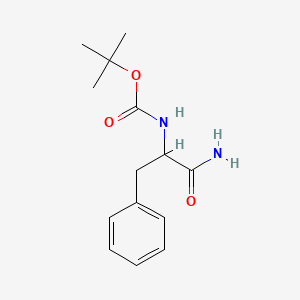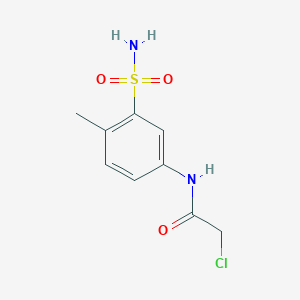
4-(2-Phenylethoxy)piperidine
Descripción general
Descripción
4-(2-Phenylethoxy)piperidine is a chemical compound with the molecular formula C13H19NO. It is characterized by a piperidine ring substituted with a 2-phenylethoxy group.
Métodos De Preparación
The synthesis of 4-(2-Phenylethoxy)piperidine typically involves the reaction of piperidine with 2-phenylethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution to form the desired ether linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
4-(2-Phenylethoxy)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced derivatives.
Aplicaciones Científicas De Investigación
4-(2-Phenylethoxy)piperidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: This compound is used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Mecanismo De Acción
The mechanism of action of 4-(2-Phenylethoxy)piperidine involves its interaction with specific molecular targets. It is known to modulate certain signaling pathways, such as the NF-κB and PI3K/Akt pathways, which are crucial in cellular processes like inflammation and apoptosis . The compound’s effects are mediated through binding to receptors or enzymes, altering their activity and downstream signaling events.
Comparación Con Compuestos Similares
4-(2-Phenylethoxy)piperidine can be compared to other piperidine derivatives, such as:
4-(2-Methoxyethoxy)piperidine: Similar in structure but with a methoxy group instead of a phenyl group, leading to different chemical properties and applications.
4-(2-Hydroxyethoxy)piperidine: Contains a hydroxy group, making it more hydrophilic and reactive in certain chemical reactions.
4-(2-Chloroethoxy)piperidine: The presence of a chloro group imparts different reactivity, particularly in substitution reactions.
Propiedades
IUPAC Name |
4-(2-phenylethoxy)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-4-12(5-3-1)8-11-15-13-6-9-14-10-7-13/h1-5,13-14H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZJGJUFYFMBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2-Hydrazinylethyl)amino]ethan-1-ol](/img/structure/B3388612.png)
![1-[2-(Butylamino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B3388618.png)




![4-Chloro-2-methyl-5-(2-methylpropyl)thieno[2,3-d]pyrimidine](/img/structure/B3388660.png)

![3-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B3388677.png)
![3-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]propanoic acid](/img/structure/B3388683.png)
